molecular formula C10H11NO3 B1590327 5,6-Dimethoxyisoindolin-1-one CAS No. 59084-72-9

5,6-Dimethoxyisoindolin-1-one

Cat. No. B1590327
CAS RN: 59084-72-9
M. Wt: 193.2 g/mol
InChI Key: XEPUCMWDFXRDHK-UHFFFAOYSA-N
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Description

5,6-Dimethoxyisoindolin-1-one is a chemical compound with the CAS Number: 59084-72-9 . It has a molecular weight of 193.2 and its IUPAC name is 5,6-dimethoxy-1-isoindolinone . It is a solid at room temperature .


Molecular Structure Analysis

The InChI code for 5,6-Dimethoxyisoindolin-1-one is 1S/C10H11NO3/c1-13-8-3-6-5-11-10 (12)7 (6)4-9 (8)14-2/h3-4H,5H2,1-2H3, (H,11,12) . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5,6-Dimethoxyisoindolin-1-one is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .

Scientific Research Applications

Application 1: Nanoscale Deposition of Coatings

  • Methods of Application: This investigation discloses the deposition mechanisms of dopamine (DA)-based coatings and DHI-based coatings onto silicon surfaces by monitoring the nanoscale deposition of both coatings in situ using high-precision ellipsometry .
  • Results or Outcomes: The study posits that the rapid and instantaneous nano-deposition of PDA coatings onto silicon surface in the initial stages critically involves the oxidation of DHI and/or its related oligomers .

Application 2: Inhibitors against Gastric Carcinoma

  • Summary of Application: Isoindolin-1-one derivatives have been studied as potent PI3Kγ inhibitors against gastric carcinoma .
  • Methods of Application: Various molecular modeling studies were conducted with a series of isoindolin-1-one derivatives as potent PI3Kγ inhibitors by combining molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .
  • Results or Outcomes: The study provides structural insights from molecular modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma .

Application 3: Biological Potential of Indole Derivatives

  • Summary of Application: Indole derivatives, including isoindolin-1-one derivatives, have been found in many important synthetic drug molecules and have shown a wide range of clinical and biological applications . They bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives .
  • Methods of Application: Various bioactive aromatic compounds containing the indole nucleus have been synthesized through selective addition of organometallic reagents or reduction of phthalimides .
  • Results or Outcomes: Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .

Application 4: Ultrasonic-assisted Synthesis of Isoindolin-1-one Derivatives

  • Summary of Application: Isoindolin-1-one derivatives have been synthesized under ultrasonic irradiation . This practical synthesis is featured by group tolerance, high efficiency, and yields .
  • Methods of Application: The synthesis of 3-hydroxyisoindolin-1-ones has been prepared from 3-alkylidenephtalides under ultrasonic irradiation .
  • Results or Outcomes: The reaction can also be performed in multigram scale and be further extended to access other motifs of isoindolin-1-ones in a one-pot fashion .

Application 5: Bromination of 5,6-Dimethoxyindan-1-one

  • Summary of Application: Bromination of 5,6-dimethoxyindan-1-one with Br2 in acetic acid at room temperature produced exclusively the corresponding 2,4-dibromo compound . This bromination process is important as bromoaromatics are widely used as intermediates in the manufacture of pharmaceuticals, agrochemicals and specialty chemical products .
  • Methods of Application: The reaction of 5,6-dimethoxyindan-1-one with Br2 in the presence of KOH, K2CO3 or Cs2CO3 at 0°C gave the monobrominated product 4-bromo-5,6-dimethoxyindan-3-one .
  • Results or Outcomes: The bromination process resulted in the formation of 4-bromo-5,6-dimethoxyindan-3-one in 79%, 81% and 67% yield, respectively .

Application 6: PI3Kγ Inhibitors against Gastric Carcinoma

  • Summary of Application: Isoindolin-1-one derivatives have been studied as potent PI3Kγ inhibitors against gastric carcinoma .
  • Methods of Application: Various molecular modeling studies were conducted with a series of isoindolin-1-one derivatives as potent PI3Kγ inhibitors by combining molecular docking, molecular dynamics (MD), molecular mechanics, Poisson–Boltzmann/generalized Born surface area (MM-PB/GBSA) binding free energy calculation, and three-dimensional structure–activity relationship (3D-QSAR) study .
  • Results or Outcomes: The study provides structural insights from molecular modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma .

Safety And Hazards

The compound has been classified under GHS07 for safety . The hazard statements include H302-H315-H319-H335 , indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . The precautionary statements are P261-P305+P351+P338 , suggesting that one should avoid breathing dust/fume/gas/mist/vapours/spray, and if in eyes, rinse cautiously with water for several minutes .

properties

IUPAC Name

5,6-dimethoxy-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO3/c1-13-8-3-6-5-11-10(12)7(6)4-9(8)14-2/h3-4H,5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XEPUCMWDFXRDHK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)CNC2=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30509839
Record name 5,6-Dimethoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5,6-Dimethoxyisoindolin-1-one

CAS RN

59084-72-9
Record name 5,6-Dimethoxy-2,3-dihydro-1H-isoindol-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30509839
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
11
Citations
S Mehta, M Mangyan… - … Chemistry & High …, 2023 - ingentaconnect.com
Background: Isoindolin-1-ones are medicinally privileged heterocyclic compounds. Due to the interesting biological activities exhibited by these compounds, several synthetic and …
Number of citations: 1 www.ingentaconnect.com
K Sakthivel, K Srinivasan - European Journal of Organic …, 2013 - Wiley Online Library
A facile iodine/water‐mediated oxidation of the triple bond of o‐alkynylaroyl compounds to furnish tricarbonyl compounds is reported. The reaction proceeds through the formation of …
U Ghosh, R Bhattacharyya, A Keche - Tetrahedron, 2010 - Elsevier
A mild and efficient method for the synthesis of diverse isoindolinones from o-phthaldehydic acid methylthiomethyl ester and aliphatic/aromatic amines has been developed. A number …
Number of citations: 32 www.sciencedirect.com
T Yao, X Liang, Z Guo, D Yang - Tetrahedron, 2019 - Elsevier
A DMAP (4-dimethylaminopyridine) catalyzed cyclization of methyl 2-alkynylbenzimidates has been developed, which affords 3-methoxy-1-methyleneisoindoles with excellent Z-…
Number of citations: 9 www.sciencedirect.com
SP Upadhyay, V Singh, R Sharma, J Zhou… - Journal of Molecular …, 2022 - Elsevier
Donepezil (DNPZ) is one of the few FDA-approved widely used medication in the clinical care of Alzheimer's disease (AD) patients. To investigate the effect of geometry and to find the …
Number of citations: 5 www.sciencedirect.com
D Brahmchari, AK Verma, S Mehta - The Journal of Organic …, 2018 - ACS Publications
A simple and straightforward synthesis of isoindolin-1-ones is reported. Exclusive N-cyclization of the amide functional group, an ambident nucleophile, was accomplished for the …
Number of citations: 40 pubs.acs.org
S Mehta, D Brahmchari - The Journal of Organic Chemistry, 2019 - ACS Publications
Phosphazene superbase P 4 -t-Bu mediated iodoaminocyclization of 2-(1-alkynyl)benzamides is reported. The reaction works under ambient conditions and instantaneously results in …
Number of citations: 24 pubs.acs.org
ME Domaradzki, X Liu, J Ong, G Yu, G Zhang… - Tetrahedron, 2020 - Elsevier
A triflic acid (TfOH) mediated sequential cyclization of ortho-alkynylarylesters and ammonium acetate (NH 4 OAc) was reported. The reaction took place via a Brønsted acid-mediated …
Number of citations: 6 www.sciencedirect.com
F Zhang, R Zhao, L Zhu, Y Yu, S Liao, ZX Wang… - Cell Reports Physical …, 2022 - cell.com
The formation of thermodynamically accessible metallacycle is crucial to achieve site-selective C–H bond activation. Here, we report an isocyanide-bridging C–H activation through the …
Number of citations: 7 www.cell.com
WK Xu, JM Guo, ZD Chen, CM Si… - European Journal of …, 2021 - Wiley Online Library
An asymmetric approach to access 2‐substituted isoindolin‐1‐ones 9–11 was developed through TiCl 4 ‐mediated addition‐chlorination of N,O‐acetals 7 a–7 c with terminal alkynes 8. …

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